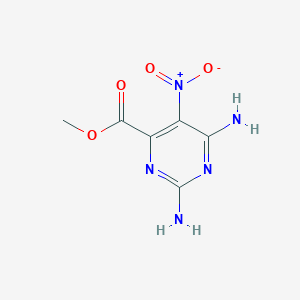

Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate

Description

Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative characterized by amino groups at positions 2 and 6, a nitro group at position 5, and a methyl carboxylate ester at position 4. The nitro group serves as a strong electron-withdrawing moiety, while the amino groups contribute electron density to the aromatic ring. The methyl carboxylate enhances solubility in polar solvents compared to non-esterified analogs.

Properties

IUPAC Name |

methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGZZLDMKGCMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291863 | |

| Record name | methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19796-60-2 | |

| Record name | NSC78775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate typically involves multiple steps. One common method includes the nitration of 2-methyl-4,6-dihydroxypyrimidine using concentrated sulfuric acid and nitric acid at low temperatures. The reaction mixture is then stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation methods.

Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common method.

Substitution: Boiling piperidine under neat conditions can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield a diamino derivative, while substitution reactions can introduce various functional groups at the amino positions.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate has shown potential as an antitumor agent. Research indicates that compounds with similar structures inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells, such as cancer cells. This inhibition can lead to reduced tumor growth and proliferation .

Inhibition of Parasitic Infections

The compound exhibits activity against certain parasites, particularly Pneumocystis carinii and Toxoplasma gondii. Studies have demonstrated that derivatives of this compound can act as inhibitors of the DHFR enzyme in these organisms, making it a candidate for treating infections caused by these pathogens .

Case Study: Synthesis and Evaluation

A notable study synthesized various derivatives of this compound to evaluate their biological activities. The results indicated that specific modifications to the molecular structure enhanced their inhibitory effects against target enzymes, suggesting pathways for developing new therapeutics .

Agrochemical Applications

Herbicide Development

this compound is also explored for its herbicidal properties. Its structural analogs have been evaluated for their ability to inhibit plant growth by targeting specific metabolic pathways in plants. These compounds may serve as effective herbicides in agricultural settings .

Fungicidal Properties

Research has indicated that this compound can exhibit fungicidal activity against various plant pathogens. By disrupting key biochemical processes in fungi, it can help protect crops from diseases, contributing to improved agricultural yields .

Recent studies have focused on the synthesis of this compound derivatives to enhance their biological activities. For instance, modifications to the nitro group or the carboxylate moiety have been shown to significantly impact the efficacy against both cancer cells and parasitic organisms .

Mechanism of Action

The mechanism of action of Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural features and substituent effects of Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate with analogs:

Key Observations :

- Electron Density: The target compound’s amino groups at positions 2 and 6 increase electron density, while the nitro group at position 5 creates localized electron deficiency. This contrasts with analogs like Methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate, where chloro and trifluoromethyl groups induce a strongly electron-deficient ring .

- Solubility: The methyl carboxylate group in the target compound and analogs (e.g., ) enhances polar solubility compared to non-esterified derivatives like 2,4-Dichloro-6-methyl-5-nitropyrimidine .

- Reactivity : Nitro groups (target compound) are reducible to amines, offering synthetic versatility. Chloro substituents (e.g., ) enable nucleophilic aromatic substitution reactions.

Structural Similarity Analysis

Based on Tanimoto similarity scores ():

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (Similarity: 0.82): Highest similarity due to shared pyrimidine core and carboxylate group, but chloro substituents alter reactivity.

2,4-Dichloro-6-methyl-5-nitropyrimidine (Similarity: 0.79): Shares nitro group but lacks carboxylate and amino groups.

2,4-Dichloro-5-nitropyrimidine (Similarity: 0.72): Simpler structure with fewer substituents.

Biological Activity

Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a pyrimidine derivative characterized by the presence of amino and nitro groups that are crucial for its biological activity. The general structure can be represented as follows:

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Study 1: Inhibition of AGT

A study investigated the efficacy of this compound as an AGT inhibitor. The results showed that the compound significantly reduced AGT activity in vitro, leading to increased sensitivity of tumor cells to alkylating agents. The effective concentration (EC50) was determined to be around 0.5 µM, indicating strong potential for use in combination therapies .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, various derivatives were tested against bacterial strains. The results demonstrated that certain modifications enhanced activity significantly, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Target Enzyme | EC50 (µM) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Methyl 2,6-diamino-5-nitro | AGT | 0.5 | - | Significant enhancement of chemotherapy |

| Methyl 2,6-diamino-5-nitro | COX-1 | - | 15 | Moderate anti-inflammatory activity |

| Methyl 2,6-diamino-5-nitro | Bacterial Inhibition | - | 10 | Effective against resistant strains |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2,6-diamino-5-nitropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration, amination, and esterification of a pyrimidine precursor. For example, nitration of 4-methylpyrimidine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 5-position. Subsequent amination at the 2- and 6-positions can be achieved using alkylamines under reflux in alcoholic solvents, as demonstrated in analogous nitropyrimidine syntheses . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reaction temperature (60–80°C), and stoichiometry of amines to minimize side products. Purification via recrystallization or column chromatography is critical for isolating the carboxylate ester.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Elemental Analysis : Confirms empirical formula (e.g., C: 42.63%, H: 5.62%, N: 35.52% for a related nitropyrimidine) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl ester at ~3.8 ppm, aromatic protons) and confirms substitution patterns.

- IR Spectroscopy : Detects functional groups (N-H stretches ~3300 cm⁻¹, nitro group ~1520 cm⁻¹, ester C=O ~1700 cm⁻¹).

- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste should be segregated in labeled containers and processed via neutralization or incineration by certified facilities. Spill management requires inert absorbents (vermiculite) and avoidance of aqueous flushing .

Advanced Research Questions

Q. How do hydrogen-bonding interactions dictate the crystal packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings formed by N-H···O hydrogen bonds between amino and nitro/carboxylate groups. X-ray crystallography shows layered structures stabilized by these interactions, influencing mechanical and solubility properties. Computational tools (Mercury, CrystalExplorer) model packing efficiency and predict polymorphism risks .

Q. What mechanistic insights explain the regioselectivity of nitration in the pyrimidine ring?

- Methodological Answer : Nitration at the 5-position is guided by electron-donating amino groups at 2- and 6-positions, which activate the ring via resonance. Density Functional Theory (DFT) calculations reveal lower activation energy for nitration at the 5-position due to charge distribution. Experimental validation involves synthesizing isotopologues and monitoring reaction intermediates via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian, ORCA) assess the electrophilicity of the nitro group and steric accessibility of the carboxylate. Fukui indices identify reactive sites for substitutions. Comparative studies with derivatives (e.g., chloro vs. amino substituents) validate predictions, guiding synthetic routes for functionalized analogs .

Data Contradictions and Resolution Strategies

- Nitration Efficiency : Discrepancies in reported yields (50–75%) may stem from varying acid concentrations. Systematic studies using Design of Experiments (DoE) optimize HNO₃/H₂SO₄ ratios .

- Hydrogen-Bond Stability : Conflicting thermal analysis data (TGA/DSC) on decomposition temperatures (~200–220°C) require controlled humidity during testing to account for hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.